molecular formula C10H16N2O B1452143 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine CAS No. 1092285-76-1

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Cat. No. B1452143
M. Wt: 180.25 g/mol
InChI Key: DHYCEYGASXWBMH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis of Macrocyclic Structures

The compound 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine can be used in the synthesis of macrocyclic structures like cyclophanes with oxazole fragments. This process involves sequential treatment with acyl chloride and primary or secondary amines, leading to the formation of compounds with two acrylonitrile fragments. The synthesized macrocyclic structures exhibit high spatial symmetry, as confirmed by NMR spectra and HPLC-MS data (Merzhyievskyi et al., 2020).

Use in Organic Synthesis

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine plays a role in organic synthesis, especially in the synthesis of heterocycles. It acts as a synthon for α-metalated primary amines and can add to polar double bonds, forming various heterocycles. This compound is also crucial in the synthesis of amino acids and various heterocyclic compounds like 2-oxazolines and 2-thiazolines (Schöllkopf, 1979).

Electrophilic Aminations

This compound is useful in electrophilic aminations, enabling the synthesis of diverse nitrogen-containing compounds. These include azines, hydrazines, diaziridines, and N-aminopeptides. The versatility of this compound in electrophilic aminations expands its application in the synthesis of various nitrogen-rich organic compounds (Andreae & Schmitz, 1991).

Green Chemistry Applications

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine is also significant in green chemistry. It's involved in metal- and oxidant-free synthesis processes, such as the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. This showcases its role in environmentally friendly and sustainable chemistry practices (Guo et al., 2021).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.


Future Directions

This involves looking at the potential applications of the compound and areas where further research is needed.


properties

IUPAC Name

3-(cyclohexylmethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYCEYGASXWBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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